molecular formula C11H19NO2 B2602448 N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide CAS No. 1396884-92-6

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide

Cat. No.: B2602448
CAS No.: 1396884-92-6
M. Wt: 197.278
InChI Key: USPKILIINJIUJN-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide is an organic compound that features a cyclobutane ring attached to a carboxamide group, with a cyclopropyl and hydroxypropyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with an appropriate amine derivative. One common method is the amidation reaction, where cyclobutanecarboxylic acid is reacted with 3-cyclopropyl-3-hydroxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxamide: Lacks the cyclopropyl and hydroxypropyl substituents.

    N-(3-hydroxypropyl)cyclobutanecarboxamide: Lacks the cyclopropyl group.

    N-(3-cyclopropylpropyl)cyclobutanecarboxamide: Lacks the hydroxy group.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide is unique due to the presence of both cyclopropyl and hydroxypropyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10(8-4-5-8)6-7-12-11(14)9-2-1-3-9/h8-10,13H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPKILIINJIUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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